molecular formula C18H26N4O B2523570 N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide CAS No. 1311622-47-5

N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide

Cat. No.: B2523570
CAS No.: 1311622-47-5
M. Wt: 314.433
InChI Key: KFIGDIKFEPJYBE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanomethyl and ethyl group attached to the nitrogen atom, and a piperazine ring substituted with a propan-2-yl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid with ethylamine and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced cyanomethyl groups.

    Substitution: Substituted benzamide derivatives with new functional groups replacing the cyanomethyl group.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-4-(4-propan-2-ylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-20(10-9-19)18(23)16-5-7-17(8-6-16)22-13-11-21(12-14-22)15(2)3/h5-8,15H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIGDIKFEPJYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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